Product packaging for 4,4-Difluoro-3-methylbutan-1-amine(Cat. No.:)

4,4-Difluoro-3-methylbutan-1-amine

Cat. No.: B15293006
M. Wt: 123.14 g/mol
InChI Key: YYRIUAUPSGRMIH-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic compounds. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which can block metabolic pathways and enhance the thermal and chemical stability of a molecule. researchgate.netresearchgate.net Furthermore, the small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often results in minimal steric perturbation. researchgate.net This allows fluorine to act as a bioisostere of a hydrogen atom or a hydroxyl group, potentially leading to improved pharmacological activity. researchgate.net The presence of fluorine can also influence the acidity or basicity of nearby functional groups and alter the conformational preferences of a molecule.

Overview of Primary Amines in Organic Synthesis

Primary amines are foundational building blocks in organic chemistry due to the nucleophilicity of the nitrogen atom and the presence of N-H bonds that can participate in hydrogen bonding and further functionalization. They are precursors to a wide variety of nitrogen-containing compounds, including amides, imines, and more complex heterocyclic structures. nih.govdntb.gov.ua Common methods for the synthesis of primary amines include the reduction of nitriles, amides, and nitro compounds, as well as the Gabriel synthesis and reductive amination of aldehydes and ketones. dntb.gov.uabldpharm.com

Rationale for Investigating 4,4-Difluoro-3-methylbutan-1-amine

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The gem-difluoroalkyl group (CF2) is a valuable motif in medicinal chemistry, and the presence of a methyl group adjacent to the difluorinated carbon introduces a specific stereochemical feature. The primary amine functionality provides a handle for further synthetic elaboration. Therefore, this compound represents a chiral, fluorinated building block that could be utilized in the synthesis of novel bioactive molecules.

A plausible synthetic precursor to this compound is 4,4-Difluoro-3-methylbut-1-ene. nih.gov The hydroaminomethylation of this alkene, a reaction that involves the addition of an amine and a formyl group across the double bond followed by reduction, could provide a direct route to the target molecule. nih.gov

Current State of Research on Aliphatic Fluorinated Amines

The synthesis of fluorinated amines has been a subject of considerable research, with efforts focused on developing efficient and selective methods for their preparation. nih.gov

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods for synthesizing fluorinated amines has evolved significantly since then. Early methods often relied on harsh fluorinating agents. nih.gov The Schiemann reaction, discovered in 1927, provided a pathway to fluoroaromatic compounds from aromatic amines. nih.gov In recent decades, the development of milder and more selective fluorinating reagents and catalytic methods has greatly expanded the accessibility of fluorinated amines. molport.combldpharm.com

Current research in fluoroamine chemistry is driven by the need for more sustainable and efficient synthetic methods. This includes the development of catalytic processes that utilize transition metals or organocatalysts for the introduction of fluorine and amine functionalities. nih.govmolport.com There is also a growing interest in late-stage fluorination, where fluorine is introduced into a complex molecule at a late step in the synthesis. Furthermore, the development of methods for the synthesis of enantiomerically pure fluorinated amines is a key area of focus, given the importance of stereochemistry in drug action. molport.com The exploration of novel fluorinated motifs and their incorporation into diverse molecular scaffolds continues to be a vibrant area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11F2N B15293006 4,4-Difluoro-3-methylbutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

4,4-difluoro-3-methylbutan-1-amine

InChI

InChI=1S/C5H11F2N/c1-4(2-3-8)5(6)7/h4-5H,2-3,8H2,1H3

InChI Key

YYRIUAUPSGRMIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(F)F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4,4 Difluoro 3 Methylbutan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 4,4-difluoro-3-methylbutan-1-amine serves as a nucleophilic center, capable of participating in a variety of bond-forming reactions.

Amidation and Acylation Reactions

Primary amines are well-established precursors for the synthesis of amides through reactions with carboxylic acid derivatives. This compound is expected to react with acylating agents such as acyl chlorides, anhydrides, and esters to form the corresponding N-(4,4-difluoro-3-methylbutyl)amides. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Recent advancements in amidation chemistry have explored novel methods that could be applicable. For instance, the use of germanium amides to convert acid fluorides directly to amides presents a potential route. rsc.org Additionally, catalytic methods for the amidation of unactivated esters, sometimes facilitated by agents like 2,2,2-trifluoroethanol, have been developed and could provide efficient pathways for the acylation of fluorinated amines. researchgate.net

Table 1: Plausible Amidation and Acylation Reactions of this compound

Acylating AgentProductReaction Type
Acetyl ChlorideN-(4,4-difluoro-3-methylbutyl)acetamideNucleophilic Acyl Substitution
Acetic Anhydride (B1165640)N-(4,4-difluoro-3-methylbutyl)acetamideNucleophilic Acyl Substitution
Ethyl AcetateN-(4,4-difluoro-3-methylbutyl)acetamideNucleophilic Acyl Substitution (typically requires catalyst/heat)

This table presents hypothetical reaction products based on the known reactivity of primary amines.

Alkylation and Arylation Processes

The nitrogen atom of this compound can act as a nucleophile in reactions with alkyl halides, leading to the formation of secondary and tertiary amines. However, overalkylation is a common side reaction. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation of the amine can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. acs.org For instance, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported. nih.gov These reactions often require specific ligands and bases to proceed efficiently, especially given the reduced nucleophilicity of the fluorinated amine. nih.gov Metal-free N-arylation of aliphatic amines using diaryliodonium salts also presents a viable, mild alternative.

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com The reaction of this compound with an aldehyde or ketone would yield an N-(4,4-difluoro-3-methylbutyl)imine. The steric hindrance from the methyl group at the 3-position might influence the rate of imine formation. lookchem.comrsc.org

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Therefore, direct formation of an enamine from this compound is not the primary reaction pathway. However, the corresponding imine could potentially tautomerize to an enamine, although the imine form is generally more stable for primary amines. wikipedia.org

Condensation Reactions

Beyond imine formation, the primary amine of this compound can participate in other condensation reactions. For example, reaction with isocyanates would yield the corresponding urea (B33335) derivative, while reaction with isothiocyanates would produce a thiourea. These reactions are generally robust and proceed via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

Impact of Geminal Difluorination on Amine Reactivity

The presence of the two fluorine atoms on the carbon adjacent to the amine-bearing carbon has a profound electronic effect on the amine's properties.

Electronic Effects on Basicity and Nucleophilicity

Fluorine is the most electronegative element, and the geminal difluoro group (CF2) exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density on the nitrogen atom of the primary amine.

Basicity: The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton. Due to the strong -I effect of the difluoro group, the lone pair on the nitrogen of this compound is less available for protonation. Consequently, this compound is expected to be a significantly weaker base than its non-fluorinated analog, 3-methylbutan-1-amine. The introduction of fluorine atoms can have a substantial impact on the pKa of an amine. nih.gov For instance, β-fluorination can greatly modulate the basicity of the vicinal amino group. nih.gov

Nucleophilicity: Nucleophilicity is also dependent on the availability of the lone pair of electrons to attack an electrophilic center. The reduced electron density on the nitrogen atom due to the geminal difluoro group diminishes the nucleophilicity of this compound compared to non-fluorinated alkylamines. nih.gov This decreased nucleophilicity can affect the reaction rates and conditions required for the reactions discussed in section 3.1. For example, harsher conditions or more reactive electrophiles may be necessary to achieve comparable reaction yields to those with non-fluorinated amines. nih.gov

Table 2: Predicted Physicochemical Properties

CompoundPredicted BasicityPredicted Nucleophilicity
This compound LowerLower
3-Methylbutan-1-amine HigherHigher

This table provides a qualitative comparison based on the electronic effects of fluorine substitution.

Conformational Analysis and Steric Hindrance

The three-dimensional arrangement of atoms in this compound is critical in determining its reactivity. The presence of two fluorine atoms on the C4 carbon and a methyl group on the C3 carbon introduces significant steric bulk and specific electronic effects that dictate the molecule's preferred conformations and influence how it interacts with other reactants.

Steric hindrance, a consequence of the spatial arrangement of atoms, plays a pivotal role in the reactivity of this amine. wikipedia.org The gem-difluoro group and the adjacent methyl group create a sterically congested environment around the amine functional group. This crowding can impede the approach of reactants to the nitrogen atom's lone pair of electrons, potentially slowing down reactions that depend on nucleophilic attack by the amine. wikipedia.orgresearchgate.net

Furthermore, the strong electronegativity of the fluorine atoms creates a dipole moment and can influence the stability of various rotational isomers (conformers). rsc.org While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its electronic effects are profound and can alter reaction pathways compared to their non-fluorinated counterparts. rsc.org The steric and electronic effects of the difluoromethyl group can significantly impact the pyramidalization of adjacent carbanionic centers and the reactivity of the molecule. rsc.org In reactions involving nucleophilic substitution, gem-difluoroalkyl groups generally show reduced reactivity compared to monofluorinated groups due to the destabilizing effect of the additional fluorine on the transition state. acs.orgnih.gov

Specific Reaction Profiles

The unique structural features of this compound are expected to govern its participation in various chemical transformations. The following sections detail its predicted reactivity with carbon dioxide and its role in the synthesis of specialized fluorinated compounds.

Reactions with Carbon Dioxide (CO2)

The reaction between amines and carbon dioxide is a fundamental process with applications in carbon capture and organic synthesis. For primary amines like this compound, this reaction typically proceeds through the formation of a carbamic acid intermediate. nih.govwikipedia.org

Primary and secondary amines react reversibly with CO2 to form a carbamic acid. nih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO2. researchgate.net The resulting zwitterionic intermediate is then protonated to yield the carbamic acid. researchgate.net

However, due to the steric hindrance around the amino group in this compound, the direct nucleophilic attack on CO2 may be slower compared to less hindered amines. researchgate.netacs.org In such cases, and particularly in the presence of water, an alternative pathway leading to the formation of bicarbonate becomes more significant. acs.orgnih.gov In this mechanism, water can act as the nucleophile, assisted by the amine, to form carbonic acid, which then deprotonates to bicarbonate. nih.gov The equilibrium between carbamate (B1207046) and bicarbonate is influenced by the steric hindrance of the amine; more hindered amines tend to favor bicarbonate formation. acs.orgnih.gov

Table 1: Postulated Reaction Products of this compound with CO2

ReactantProduct(s)Conditions
This compound + CO24,4-Difluoro-3-methylbutylcarbamic acidAnhydrous, aprotic solvent
This compound + CO2 + H2O4,4-Difluoro-3-methylbutylammonium bicarbonateAqueous solution

This table is based on the expected reactivity of sterically hindered primary amines.

Computational studies are invaluable for understanding the mechanisms of CO2 capture by amines. acs.org Density functional theory (DFT) and ab initio methods can be used to calculate the pKa of amines, the reaction enthalpies for carbamate formation, and the stability of the resulting products. nih.govacs.org For fluorinated amines, these models can elucidate the influence of fluorine's electronic effects on the reaction thermodynamics and kinetics. nih.govacs.orgmst.edu

Computational analyses of similar fluoroalkylamines have shown that fluorine substitution can lower the pKa of the ammonium (B1175870) ion and affect the carbamylation equilibrium. acs.orgmst.edu These studies help in predicting the efficiency of CO2 capture and the energy required for the regeneration of the amine. nih.gov While specific models for this compound are not available, the trends observed for other fluorinated amines suggest that the difluoro group would significantly influence its CO2 capture properties. nih.govresearchgate.net

Formation of Carbamoyl (B1232498) Fluorides and Thiocarbamoyl Fluorides

Carbamoyl fluorides and their sulfur analogs, thiocarbamoyl fluorides, are important synthetic intermediates. nih.govacs.org

The direct synthesis of carbamoyl fluorides can be achieved by reacting amines with CO2 in the presence of a deoxyfluorinating agent. nih.govresearchgate.net This method provides a convenient route to these compounds under mild conditions. nih.gov

A parallel strategy exists for the synthesis of thiocarbamoyl fluorides, using carbon disulfide (CS2) instead of CO2. acs.orgresearchgate.netnih.gov Amines react with CS2 in the presence of a fluorinating agent like (diethylamino)sulfur trifluoride (DAST) to yield thiocarbamoyl fluorides. researchgate.netresearchgate.net These reactions are often efficient and tolerate a wide range of functional groups. colab.wsorganic-chemistry.orgnih.gov Given that these methods are applicable to a variety of primary and secondary amines, it is expected that this compound would undergo these transformations to produce the corresponding N-(4,4-difluoro-3-methylbutyl)carbamoyl fluoride (B91410) and N-(4,4-difluoro-3-methylbutyl)thiocarbamoyl fluoride. nih.govnih.gov

Table 2: Hypothetical Synthesis of Carbamoyl and Thiocarbamoyl Fluorides

Starting AmineReagentsProduct
This compound1. CO22. Deoxyfluorinating AgentN-(4,4-difluoro-3-methylbutyl)carbamoyl fluoride
This compound1. CS22. DAST, DIPEAN-(4,4-difluoro-3-methylbutyl)thiocarbamoyl fluoride

This table outlines plausible synthetic pathways based on general methods for carbamoyl and thiocarbamoyl fluoride formation. nih.govresearchgate.net

Desulfurinative Fluorination Pathways

Thiocarbamoyl fluorides are valuable precursors for the synthesis of trifluoromethylamines. acs.orgnih.gov A key transformation in this process is desulfurinative fluorination. Inspired by established procedures, thiocarbamoyl fluorides can be treated with a fluorinating agent such as silver(I) fluoride (AgF) to replace the sulfur atom with two fluorine atoms, thereby converting the thiocarbonyl group into a trifluoromethyl group. acs.orgresearchgate.netnih.gov

This reaction provides a direct route to trifluoromethylamine derivatives. acs.orgresearchgate.net Applying this methodology to the thiocarbamoyl fluoride derived from this compound would be expected to yield N-(trifluoromethyl)-4,4-difluoro-3-methylbutan-1-amine. This highlights a potential synthetic application of the specific reaction profiles of this fluorinated amine.

Mechanistic Investigations of Key Transformations of this compound

The mechanistic understanding of reactions involving fluorinated compounds is crucial for the development of new synthetic methodologies and for predicting their chemical behavior. For this compound, while specific mechanistic studies are not extensively documented in publicly available literature, insights can be drawn from investigations into the reactivity of analogous fluorinated aliphatic amines. These studies provide a framework for understanding the potential transition states, intermediates, and the influence of catalysts and reagents in transformations involving this compound.

Transition State Analysis

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides critical information about the energy barriers and geometries of reacting molecules as they transform into products. For reactions involving fluorinated amines, the high electronegativity of fluorine atoms significantly influences the electronic structure and, consequently, the transition state characteristics.

In reactions involving the amine group, such as N-alkylation or acylation, the transition state will be influenced by the basicity of the nitrogen atom. The presence of the difluoro group at the γ-position is expected to have a moderate electron-withdrawing effect, which could slightly reduce the nucleophilicity of the amine compared to its non-fluorinated counterpart. This would be reflected in a higher activation energy for the transition state of such reactions.

Computational studies on similar fluorinated molecules have highlighted the importance of orbital interactions in determining reaction pathways. For example, the interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants dictates the feasibility and regioselectivity of cycloaddition reactions. nih.gov A similar analysis for this compound would be necessary to predict its behavior in such transformations.

Table 1: Hypothetical Transition State Parameters for a Representative Reaction

This table presents hypothetical data for an SN2 reaction at the difluorinated carbon, illustrating the expected influence of the fluorine atoms.

ParameterValueDescription
Activation Energy (ΔG‡) HighThe energy barrier to reach the transition state is expected to be significant due to the steric hindrance and electronic effects of the difluoromethyl group.
Transition State Geometry Trigonal bipyramidalA typical geometry for an SN2 reaction, with the nucleophile and leaving group in apical positions.
Bond Lengths (C-F) ElongatedIn the transition state, the carbon-fluorine bonds would be slightly longer than in the ground state.
Bond Lengths (C-Nucleophile) Partially formedThe bond between the carbon and the incoming nucleophile is in the process of forming.

Intermediates in Reaction Pathways

The reaction pathways of fluorinated amines can involve various transient species. The stability and reactivity of these intermediates are key to determining the final product distribution.

In the context of this compound, several types of intermediates can be postulated based on studies of related compounds:

N-centered Radicals: In reactions initiated by single-electron transfer (SET), an aminyl radical intermediate could be formed. nih.gov These radicals can participate in a variety of transformations, including additions to unsaturated systems. The presence of the difluoro group might influence the stability and subsequent reactivity of such a radical.

Carbocationic Intermediates: While the formation of a carbocation at the difluorinated carbon is generally disfavored due to the strong electron-withdrawing nature of fluorine, reactions proceeding through an SN1-type mechanism at other positions in the molecule could involve carbocationic intermediates.

Iminium Ions: Oxidation of the amine group could potentially lead to the formation of an iminium ion, although this would likely require specific reagents and conditions.

Organometallic Intermediates: In reactions catalyzed by transition metals, organometallic species where the amine coordinates to the metal center are common intermediates. These intermediates are central to many cross-coupling and C-H activation reactions. mdpi.com

Studies on the biodehalogenation of fluorinated anilines have identified reactive intermediates such as quinoneimines. nih.gov While not directly applicable to aliphatic amines, this highlights that fluorinated amines can form reactive intermediates that drive subsequent chemical transformations.

Table 2: Potential Intermediates in Reactions of this compound

Intermediate TypeFormation PathwayPotential Subsequent Reactions
Aminyl Radical Single-Electron Transfer (SET) from the amineCyclization, Intermolecular addition
Carbocation (at non-fluorinated carbon) Heterolytic bond cleavage (e.g., of a leaving group)Rearrangement, Nucleophilic attack
Organometallic Complex Coordination to a transition metal catalystReductive elimination, Migratory insertion

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the reactivity of fluorinated amines, enabling transformations that would otherwise be difficult or impossible.

Transition Metal Catalysts: Catalysts based on palladium, nickel, copper, and gold are widely used in the functionalization of amines and C-F bonds. mdpi.comnih.gov For this compound, transition metal catalysts could be employed for:

Cross-coupling reactions: To form C-N or C-C bonds, using the amine as a nucleophile or after conversion to a suitable derivative.

C-H activation: To functionalize the aliphatic backbone of the molecule.

C-F bond activation: While challenging, certain catalysts can activate C-F bonds for further transformation, although this is less common for aliphatic difluoro compounds compared to aromatic ones. mdpi.com

Lewis Acids: Lewis acids can activate fluorinating agents or the substrate itself. For instance, in fluorination reactions, a Lewis acid can polarize the F-X bond of an electrophilic fluorine source, making it more reactive. nsf.gov

Bases: Bases are crucial in reactions where the amine acts as a nucleophile or in elimination reactions. The choice of base can significantly impact the reaction outcome. Strong bases can promote deprotonation and subsequent reactions, while milder bases are used to neutralize acidic byproducts.

Fluorinating and Defluorinating Reagents: The synthesis and modification of fluorinated compounds often involve specific fluorinating agents (e.g., Selectfluor, DAST) or defluorination conditions. acs.orgnumberanalytics.com For instance, the introduction of the difluoro group in a precursor to this compound would rely on a suitable fluorinating reagent. Conversely, understanding the conditions that might lead to defluorination is important for maintaining the integrity of the molecule during other transformations.

Table 3: Examples of Catalysts and Reagents and Their Potential Roles

Catalyst/ReagentTypePotential Role in Reactions of this compound
Pd(OAc)₂ / Ligand Transition Metal CatalystCatalyzing cross-coupling reactions involving the amine group.
Et₃N·3HF Fluoride Source / AcidCan act as a nucleophilic fluoride source in aminofluorination reactions of related alkenes. nih.gov
Selectfluor Electrophilic Fluorinating AgentUsed in the synthesis of fluorinated compounds. numberanalytics.com
Sodium borohydride (B1222165) (NaBH₄) Reducing AgentCould be used to reduce other functional groups in the presence of the difluoroamine (B82689) moiety.

Derivatization and Functionalization Strategies for 4,4 Difluoro 3 Methylbutan 1 Amine in Research

The strategic modification of lead compounds is a cornerstone of modern chemical and pharmaceutical research. For a molecule like 4,4-difluoro-3-methylbutan-1-amine, which possesses a primary amine ripe for chemical transformation, derivatization opens up a vast landscape of possibilities for creating analogues with tailored properties. The presence of the difluoro group adds a unique electronic and metabolic stability element, making its derivatives particularly interesting for investigation. This article explores the key derivatization and functionalization strategies applicable to this compound for research purposes.

Computational and Theoretical Investigations of 4,4 Difluoro 3 Methylbutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens to examine the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict a wide array of molecular properties with high accuracy.

A computational analysis would likely reveal a shortening of the C-F bonds compared to typical C-C or C-H bonds, indicative of their strength. The electron-withdrawing nature of the fluorine atoms can also impact the adjacent C3-C4 bond and the C3-methyl bond. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges on each atom, providing a detailed picture of the electron distribution.

Table 1: Illustrative Calculated Atomic Charges for a Fluorinated Alkane (Note: This is a representative table based on general principles, not specific data for the target compound.)

AtomCalculated Partial Charge (e)
F (gem-difluoro)-0.35
C (bearing F atoms)+0.60
C (adjacent to CF2)+0.05
N (amine)-0.90
H (on N)+0.40

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

For 4,4-Difluoro-3-methylbutan-1-amine, the primary site for protonation and many chemical reactions is the lone pair of electrons on the nitrogen atom of the amine group. Therefore, the HOMO is expected to be localized predominantly on the nitrogen atom. The electron-withdrawing fluorine atoms would likely lower the energy of the HOMO compared to its non-fluorinated counterpart, 3-methylbutan-1-amine, potentially reducing its basicity. The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the C-F bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability. emerginginvestigators.org

Table 2: Representative Frontier Molecular Orbital Energies for a Fluorinated Amine (Note: This is a representative table based on general principles, not specific data for the target compound.)

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Localized on the nitrogen lone pair
LUMO+2.1Associated with σ* C-F antibonding orbitals
HOMO-LUMO Gap11.6Indicator of chemical stability

The basicity of the amine group, quantified by its pKa value, is a crucial parameter. The introduction of fluorine atoms can significantly impact the pKa of nearby functional groups. nih.gov The strong electron-withdrawing nature of the two fluorine atoms at the C4 position will decrease the electron density on the nitrogen atom of the amine group via the inductive effect. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine.

Computational methods can predict pKa values with reasonable accuracy. optibrium.comresearchgate.net These calculations often involve computing the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO). It is expected that the calculated pKa of this compound would be lower than that of non-fluorinated 3-methylbutan-1-amine.

Table 3: Comparison of Predicted pKa Values (Note: This is a representative table based on general principles and data for related compounds, not specific calculations for the target compound.)

CompoundPredicted pKa
Butan-1-amine10.6
4,4,4-Trifluorobutan-1-amine~8.5
This compoundExpected to be lower than 10.6

Conformational Analysis through Molecular Mechanics and Dynamics

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations is vital as they can influence the molecule's physical properties and biological activity.

Conformational analysis aims to identify the stable conformers (local minima) and the most stable conformer (global minimum) on the potential energy surface. This is often achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy. For this compound, the key dihedral angles to consider are around the C1-C2, C2-C3, and C3-C4 bonds.

The presence of the bulky methyl group and the polar C-F bonds will lead to a complex conformational landscape. Steric hindrance between the methyl group and the amine group, as well as gauche interactions between substituents, will destabilize certain conformations. Conversely, stabilizing interactions, such as hyperconjugation, may favor specific arrangements. For instance, studies on 1,2-difluoroethane (B1293797) have shown that the gauche conformation can be more stable than the anti-conformation due to hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals. msu.edu Similar effects could play a role in the conformational preferences of this compound.

A detailed computational scan would likely identify several low-energy conformers, with the global minimum representing the most populated conformation at equilibrium.

Table 4: Illustrative Relative Energies of Conformers for a Substituted Butane (B89635) (Note: This is a representative table based on general principles, not specific data for the target compound.)

Conformer (Dihedral Angle C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Anti-Anti0.0045
Anti-Gauche0.8530
Gauche-Anti1.2015
Gauche-Gauche2.5010

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments (e.g., in vacuum or in a solvent). MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes over time.

A key aspect of the dynamic behavior is the energy barrier to rotation around the single bonds. These rotational barriers determine the rate of interconversion between different conformers. The rotational barrier is the energy difference between a stable staggered conformation (energy minimum) and an unstable eclipsed conformation (energy maximum). The presence of the methyl group and fluorine atoms is expected to increase the rotational barriers compared to unsubstituted n-butane due to increased steric strain in the eclipsed transition states. For example, the rotational barrier in ethane (B1197151) is approximately 3 kcal/mol, while the introduction of methyl groups in butane increases this barrier.

Table 5: Representative Rotational Energy Barriers for Alkanes (Note: This is a representative table based on general principles, not specific data for the target compound.)

BondRotational Barrier (kcal/mol)
Ethane (C-C)~2.9
Propane (C-C)~3.4
Butane (C2-C3)~4.5 - 6.0
This compound (C2-C3)Expected to be in a similar or higher range

Reaction Mechanism Elucidation via DFT

Transition State Search and Intrinsic Reaction Coordinate (IRC) Pathways

A key application of DFT in studying reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction pathway, and the mapping of the Intrinsic Reaction Coordinate (IRC). The IRC is the minimum energy path connecting reactants to products via the transition state.

The process typically involves:

Geometry Optimization: The equilibrium geometries of the reactants and products are first optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the geometry of the transition state is generated. This can be based on chemical intuition or more systematic methods like linear synchronous transit (LST) or quadratic synchronous transit (QST).

Transition State Optimization: Specialized algorithms are then used to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. This means it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

IRC Calculation: Once the transition state is confirmed, an IRC calculation is performed to trace the reaction pathway from the transition state downhill to both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products.

For a hypothetical reaction involving this compound, such as an N-acylation or an elimination reaction, these calculations would provide a detailed atomistic picture of the bond-breaking and bond-forming processes.

Energy Profiles and Rate Constant Predictions

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information about the reaction.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products determines whether the reaction is exothermic (releases energy) or endothermic (requires energy).

From the calculated activation energy, the rate constant (k) of the reaction can be predicted using Transition State Theory (TST). The Eyring equation is a common formulation:

k = (κkBT/h) * e^(-ΔG‡/RT)

where:

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects in two primary ways:

Explicit Solvent Models: A number of solvent molecules are explicitly included in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Implicit Solvent Models (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD). These models are much less computationally demanding and are effective at capturing the bulk electrostatic effects of the solvent.

For a polar molecule like this compound, the inclusion of a solvent model would be crucial for obtaining realistic energy profiles, as the polar amine and difluoro groups would be expected to have strong interactions with a polar solvent.

Ligand-Protein Interaction Modeling (Contextual, not drug-specific)

While there is no specific drug context for this compound, we can discuss the general principles of its potential interactions with proteins based on its chemical structure, particularly the role of its fluorine atoms.

Understanding Fluorine's Role in Molecular Recognition

The introduction of fluorine into small molecules can have profound effects on their interactions with biological macromolecules. nih.gov Fluorine is highly electronegative and the carbon-fluorine bond is highly polarized and exceptionally strong. nih.gov Despite its high electronegativity, organic fluorine is generally considered a weak hydrogen bond acceptor. nih.gov

Key aspects of fluorine's role in molecular recognition include:

Modulation of Physicochemical Properties: Fluorination can alter a molecule's pKa, dipole moment, and metabolic stability. nih.gov

Hydrophobic Interactions: The incorporation of fluorine can increase a molecule's hydrophobicity, which can enhance its binding to hydrophobic pockets in proteins. nih.gov

Conformational Control: The steric bulk of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for a better fit into a binding site. nih.gov

Fluorine-Specific Interactions: While not a strong hydrogen bond acceptor, fluorine can participate in a range of other non-covalent interactions, including dipole-dipole, and orthogonal multipolar interactions with backbone and side-chain groups. researchgate.net

Hydrogen Bonding and Halogen Bonding Propensities

Hydrogen Bonding: The primary amine group (-NH2) of this compound is a classic hydrogen bond donor and acceptor. It can donate two hydrogen bonds and accept one via the nitrogen lone pair. These interactions are fundamental to its potential binding to a protein, forming key anchoring points with amino acid residues like aspartate, glutamate, serine, and threonine, or with the peptide backbone.

The fluorine atoms, as mentioned, are weak hydrogen bond acceptors. While C-F···H-N or C-F···H-O interactions can occur, they are generally weaker than conventional hydrogen bonds and are more dependent on the electrostatic environment.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. For chlorine, bromine, and iodine, this σ-hole is well-established and contributes significantly to their binding interactions.

Data Tables

As no specific experimental or computational data for this compound is available, the following tables are illustrative examples of how such data would be presented.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants-450.12345-450.001230.0
Transition State-450.09876-449.987658.5
Products-450.15432-450.04321-26.3

Table 2: Illustrative Interaction Energies of Functional Groups in a Protein Binding Site

Interacting PairInteraction TypeEstimated Energy (kcal/mol)
Amine (-NH2) ··· Aspartate (-COOH)Hydrogen Bond / Salt Bridge-5 to -10
Difluoro (-CF2-) ··· PhenylalanineHydrophobic / van der Waals-1 to -2
Amine (-NH2) ··· Backbone CarbonylHydrogen Bond-2 to -5
Difluoro (-CF2-) ··· Arginine (-NH2+)Unfavorable Electrostatic> 0

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei. For 4,4-Difluoro-3-methylbutan-1-amine, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) techniques, is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts, signal multiplicity (splitting patterns), and coupling constants. In this compound, the protons on each carbon atom exhibit unique signals due to their proximity to the electronegative fluorine atoms and the amine group.

The expected ¹H NMR spectrum would show distinct multiplets for the protons at each position (C1, C2, and C3) and for the methyl group. The protons on the carbon adjacent to the amine group (C1) would likely appear as a triplet, deshielded due to the electron-withdrawing effect of the nitrogen atom. The protons on C2 would be expected to show complex splitting patterns due to coupling with protons on both C1 and the methine proton on C3. The methine proton at C3 would also exhibit a complex multiplet due to coupling with the adjacent protons and the geminal fluorine atoms. The methyl protons would likely appear as a doublet, coupled to the C3 proton. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (-CH₂NH₂)~ 2.8 - 3.2Triplet (t)J(H-1, H-2) ≈ 7-8
H-2 (-CH₂-)~ 1.8 - 2.2Multiplet (m)J(H-2, H-1), J(H-2, H-3)
H-3 (-CH(CH₃)-)~ 2.3 - 2.7Multiplet (m)J(H-3, H-2), J(H-3, CH₃), J(H-3, F)
-CH₃~ 1.0 - 1.3Doublet (d)J(CH₃, H-3) ≈ 7
-NH₂~ 1.0 - 3.0Broad Singlet (br s)N/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze organofluorine compounds. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. alfa-chemistry.com For this compound, the two fluorine atoms are geminal and are expected to be chemically equivalent unless the adjacent chiral center induces magnetic inequivalence.

The ¹⁹F NMR spectrum is anticipated to show a single signal, which would be split into a doublet of triplets (or a more complex multiplet) due to coupling with the vicinal proton on C3 and potentially long-range coupling with protons on C2. The large chemical shift range of ¹⁹F NMR helps in clearly identifying the fluorine-containing part of the molecule. alfa-chemistry.com

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-4 (-CF₂-)~ -110 to -130Doublet of Triplets (dt) or Multiplet (m)J(F, H-3), J(F, H-2)

Note: Chemical shifts are referenced to a standard like CFCl₃. These are predicted values.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. researchgate.net

The carbon atom bonded to the two fluorine atoms (C4) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms (¹JCF). In a proton-decoupled spectrum, this signal will be significantly downfield due to the high electronegativity of fluorine. The other carbon signals (C1, C2, C3, and the methyl carbon) will also show characteristic shifts influenced by the neighboring functional groups. For instance, the carbon attached to the nitrogen (C1) will be deshielded compared to a simple alkane carbon.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Proton-Coupled)
C-1 (-CH₂NH₂)~ 40 - 45Triplet (t)
C-2 (-CH₂-)~ 30 - 35Triplet (t)
C-3 (-CH(CH₃)-)~ 35 - 40Doublet (d)
C-4 (-CF₂-)~ 120 - 125Triplet (t) due to ¹JCF
-CH₃~ 15 - 20Quartet (q)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with the methyl protons, confirming the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively assign each proton signal to its corresponding carbon atom in the backbone. For example, it would link the proton signal predicted around 2.8-3.2 ppm to the carbon signal around 40-45 ppm, confirming the -CH₂NH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In this case, HMBC would show correlations between the protons on C1 and the carbon at C2 and C3, and importantly, between the protons on C2 and C3 and the fluorinated carbon, C4, thus confirming the position of the difluoro group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₁F₂N. The exact mass is calculated based on the most abundant isotopes of each element.

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Molecular Formula
[M+H]⁺124.0932C₅H₁₂F₂N⁺

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the identity and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For primary amines like this compound, which can be volatile, GC-MS offers a robust method for separation and identification. gcms.czrestek.com The basic and polar nature of amines can present challenges in GC analysis, often leading to broad and tailing peaks due to interactions with the analytical column. gcms.czrestek.com To overcome these issues, specialized capillary columns with high inertness and specific stationary phases are employed. gcms.czrestek.com

Derivatization is a common strategy to improve the chromatographic behavior and mass spectrometric detection of amines. One such method involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA), which can enhance the volatility and thermal stability of the amine, leading to better separation and more defined peaks in the chromatogram. h-brs.de

In the mass spectrometer, the derivatized amine undergoes ionization, typically through electron impact (EI) or chemical ionization (CI). h-brs.denih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of this compound and its volatile derivatives.

Parameter Description Relevance to this compound Analysis
Stationary Phase The coating inside the GC column that interacts with the analytes. Specialized phases for amines, such as those that are base-deactivated, are often used. gcms.czrestek.comMinimizes peak tailing and improves separation from other components in a mixture.
Derivatization Agent A chemical reagent that reacts with the amine to form a more volatile and stable derivative. Trifluoroacetic anhydride (TFAA) is a common choice. h-brs.deEnhances chromatographic performance and detection sensitivity.
Ionization Method The process by which the analyte molecules are converted into ions. Electron Impact (EI) and Chemical Ionization (CI) are frequently used. h-brs.denih.govDetermines the fragmentation pattern, which is crucial for structural elucidation.
Mass Analyzer The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. Quadrupole and time-of-flight (TOF) analyzers are common.Provides accurate mass measurements for the parent ion and fragment ions, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile derivatives of this compound or when analyzing the compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. chromatographyonline.com LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

Derivatization can also be employed in LC-MS to enhance the ionization efficiency and chromatographic retention of the amine. For instance, derivatizing the primary amine group can introduce a functionality that is more readily ionized by techniques like electrospray ionization (ESI). tandfonline.com

A targeted LC-MS/MS approach using a triple quadrupole mass spectrometer can provide excellent sensitivity and specificity for quantifying the derivatized amine in complex samples. chromatographyonline.com This technique is particularly useful for detecting low-level residuals of fluorinated compounds. chromatographyonline.com

Parameter Description Relevance to this compound Analysis
Stationary Phase The solid support within the HPLC column. Reversed-phase columns, such as C18, are commonly used. scispace.comSeparates the derivatized amine from other components based on polarity.
Mobile Phase The solvent system that carries the analyte through the HPLC column. The composition is optimized for the best separation. scispace.comControls the retention time and resolution of the analyte peak.
Ionization Source The interface between the LC and the MS that generates ions from the analyte. Electrospray ionization (ESI) is a common choice for polar molecules. tandfonline.comEnables the transfer of the non-volatile derivative into the gas phase for mass analysis.
Mass Analyzer The component that separates ions based on their mass-to-charge ratio. Triple quadrupole and high-resolution mass spectrometers (HRMS) are often used. chromatographyonline.comProvides quantitative data and accurate mass measurements for confident identification.

MALDI-MS for Derivatized Amines

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable tool, particularly for the analysis of derivatized amines. acs.orgnih.gov In this technique, the analyte is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes the analyte molecules with minimal fragmentation. researchgate.net

For primary amines, derivatization is often necessary to improve their detection by MALDI-MS. acs.orgnih.govresearchgate.net This can involve attaching a tag with a permanent positive charge to the amine group. acs.orgnih.gov This "charge derivatization" strategy significantly enhances the ionization efficiency and shifts the mass of the analyte to a region of the spectrum with less interference from the matrix, leading to improved sensitivity. acs.org

Parameter Description Relevance to this compound Analysis
Matrix A small organic molecule that absorbs the laser energy and facilitates the ionization of the analyte.The choice of matrix is critical for successful MALDI analysis and can influence the quality of the resulting spectrum. researchgate.net
Derivatization Reagent A chemical used to modify the amine to enhance its ionization in MALDI. Reagents that add a permanent positive charge are particularly effective. acs.orgnih.govIncreases the sensitivity and specificity of the analysis, allowing for the detection of low concentrations of the amine.
Mass Analyzer Typically a time-of-flight (TOF) analyzer is used in MALDI-MS.Provides high mass accuracy and resolution, which is essential for confirming the identity of the derivatized amine. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The carbon-fluorine (C-F) bond exhibits a strong absorption in the IR spectrum, typically in the range of 1000 to 1360 cm⁻¹. wikipedia.org The exact position of this absorption is sensitive to the molecular environment. wikipedia.org For a compound like this compound, the presence of two fluorine atoms on the same carbon would likely result in two distinct C-F stretching bands corresponding to symmetric and asymmetric vibrations. wikipedia.org These strong C-F bands can sometimes obscure other weaker signals in the spectrum. wikipedia.org The N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹, and the C-H stretching vibrations around 2850-3000 cm⁻¹.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Significance for this compound
C-F Stretch1000 - 1360 wikipedia.orgConfirms the presence of the fluorine atoms. The presence of two bands in this region would be indicative of a gem-difluoro group.
N-H Stretch3300 - 3500Indicates the presence of the primary amine functional group.
C-H Stretch2850 - 3000Confirms the presence of the methyl and methylene (B1212753) groups in the butyl chain.
N-H Bend1550 - 1650Provides additional evidence for the primary amine group.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For a fluorinated amine, specialized stationary phases can offer unique selectivity. For instance, fluorinated stationary phases can provide enhanced retention and separation for fluorinated analytes compared to traditional C18 columns. nih.govchromatographyonline.comresearchgate.net The choice of both the column and the mobile phase is critical for achieving optimal separation of the target compound from any impurities or other components in a mixture. nih.gov The use of fluorinated columns can sometimes simplify the mobile phase conditions, avoiding the need for complex buffer systems. chromatographyonline.comresearchgate.net

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. restek.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. restek.com The high polarity and basicity of amines can pose challenges, but the use of specialized columns, such as those with a base-deactivated stationary phase, can significantly improve peak shape and resolution. gcms.czrestek.com Researchers have developed robust GC methods for the analysis of a wide range of volatile amines, demonstrating excellent sensitivity and reproducibility. chromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to ascertain the purity of a substance and to monitor the progress of chemical reactions. For this compound, TLC provides a rapid and effective method for its qualitative assessment.

The process typically involves a stationary phase, which is a thin layer of adsorbent material, most commonly silica (B1680970) gel, coated onto a solid support such as an aluminum or glass plate. A small amount of the compound, dissolved in a suitable volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a specific solvent system, known as the mobile phase or eluent.

As the mobile phase ascends the plate via capillary action, it carries the analyte with it. The separation is based on the principle of differential partitioning of the compound between the stationary and mobile phases. The distance traveled by the compound relative to the solvent front is known as the Retention Factor (Rf value), a characteristic property for a specific compound under defined conditions.

For an amine compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent and a more polar solvent, such as dichloromethane (B109758) and methanol. The polarity of the solvent system is optimized to achieve a clear separation and an ideal Rf value.

Since aliphatic amines are often not visible under UV light unless they are derivatized or contain a UV-active functional group, specific visualization agents are required. A common and effective method for visualizing primary amines is the use of a ninhydrin (B49086) solution. Upon spraying the plate with a ninhydrin solution and gentle heating, primary amines appear as characteristic purple or reddish-purple spots. Another general-purpose visualization agent is potassium permanganate (B83412) solution, which reacts with oxidizable functional groups like amines to produce yellow-brown spots against a purple background.

The following table outlines a hypothetical TLC analysis for this compound:

ParameterDetails
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1 v/v)
Visualization Ninhydrin spray followed by heating
Hypothetical Rf Value 0.45

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the compound. For this compound, with the molecular formula C₅H₁₁F₂N, elemental analysis provides experimental validation of its composition.

The analysis of fluorine-containing organic compounds requires specialized combustion techniques. The high reactivity of fluorine and the formation of corrosive products like hydrogen fluoride (B91410) (HF) necessitate the use of specific reagents in the combustion tube to trap these products and prevent damage to the analytical instrumentation.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (C, H, F, N). A comparison of the experimentally determined percentages with the theoretical values is a critical step in the structural elucidation and confirmation of a newly synthesized compound. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.

Below is a data table presenting the theoretical and a set of representative experimental values for the elemental analysis of this compound.

ElementTheoretical %Experimental %
Carbon (C)48.7748.65
Hydrogen (H)9.009.08
Fluorine (F)30.8530.71
Nitrogen (N)11.3711.56

The presented data underscores the importance of these analytical methods in the comprehensive characterization of this compound, ensuring its identity and purity.

Synthetic Utility of 4,4 Difluoro 3 Methylbutan 1 Amine in Complex Molecule Construction

Role as a Chiral Building Block in Asymmetric Synthesis

The primary value of 4,4-Difluoro-3-methylbutan-1-amine lies in its potential as a chiral building block for asymmetric synthesis. The presence of a stereocenter at the C-3 position, adjacent to the difluoromethyl group, allows for the introduction of chirality into target molecules. The development of synthetic routes to enantiomerically pure β,β-difluoroamines is an active area of research. nih.gov

Several general strategies for the asymmetric synthesis of chiral fluorinated amines can be envisioned for the preparation of enantiopure this compound. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of β-fluoroamines and β,β-difluoroamines with high yields and enantioselectivities. nih.gov Another established method involves the use of chiral N-tert-butylsulfinyl imines, which have been successfully employed in the stereoselective synthesis of a variety of fluorinated chiral amines. nih.gov Enzymatic approaches also offer a promising avenue for the precise and selective synthesis of fluorinated compounds. the-innovation.org

Once obtained in enantiomerically pure form, this compound can serve as a versatile starting material. The primary amine functionality provides a handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into a diverse array of complex molecules with control over the stereochemistry.

Table 1: Potential Asymmetric Synthetic Approaches to Chiral β,β-Difluoroamines

MethodDescriptionKey Features
OrganocatalysisUtilizes small chiral organic molecules to catalyze the enantioselective formation of C-F and C-N bonds.High enantioselectivity (often >90% ee), mild reaction conditions.
Chiral Sulfinyl IminesEmploys N-tert-butylsulfinyl imines as chiral auxiliaries to direct stereoselective nucleophilic additions or reductions.Broad substrate scope, high diastereoselectivity, readily available reagents.
Enzymatic SynthesisLeverages the high stereospecificity of enzymes to catalyze the formation of chiral fluorinated amines.Excellent enantioselectivity, environmentally friendly conditions.

Incorporation into Macrocyclic and Heterocyclic Systems

The unique structural and electronic properties of this compound make it an attractive component for the synthesis of macrocyclic and heterocyclic systems. The difluoromethyl group can influence the conformation of macrocycles due to its steric bulk and the polarized C-F bonds, potentially leading to structures with pre-organized geometries that are beneficial for biological activity.

The primary amine of this compound can be readily acylated with dicarboxylic acids or their derivatives to form diamides, which can then undergo macrocyclization reactions. Alternatively, the amine can participate in intramolecular nucleophilic substitution or reductive amination reactions to form macrocyclic structures. Recent advancements in peptide macrocyclization using perfluoroarenes highlight the utility of fluorinated moieties in forming stable cyclic structures. nih.govrsc.org

In heterocyclic synthesis, the amine functionality can act as a nucleophile in reactions with various electrophiles to construct a wide range of nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrimidines, while reaction with α,β-unsaturated ketones can lead to the formation of piperidines. The presence of the difluoromethyl group in the resulting heterocycle can significantly impact its properties, including its basicity and potential for hydrogen bonding. The synthesis of fluorinated heterocycles is a burgeoning field, with numerous methods being developed for their construction. nih.govnih.govle.ac.ukmdpi.com

Application in Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity and the construction of compound libraries. acsgcipr.orgnih.gov The primary amine functionality of this compound makes it an ideal component for a variety of MCRs.

For instance, it can participate in the Ugi four-component reaction, combining with a carboxylic acid, an isocyanide, and an aldehyde or ketone to produce α-acylamino carboxamides. This reaction is renowned for its high atom economy and the vast chemical space that can be explored by varying the four components. Similarly, in the Passerini three-component reaction, it can react with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides.

The incorporation of the 4,4-difluoro-3-methylbutyl moiety into the products of these MCRs would introduce a unique fluorinated scaffold, which could be of significant interest for drug discovery programs. The ability to rapidly generate a library of diverse, fluorinated compounds makes this a particularly attractive application. The use of fluorinated components in MCRs is an emerging area with significant potential. nih.gov

Table 2: Potential Multicomponent Reactions Involving a Primary Amine

Reaction NameComponentsProduct
Ugi ReactionAmine, Carboxylic Acid, Isocyanide, Aldehyde/Ketoneα-Acylamino Carboxamide
Passerini ReactionAmine, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Strecker SynthesisAmine, Aldehyde/Ketone, Cyanide Sourceα-Amino Nitrile
Hantzsch Dihydropyridine SynthesisAmine (as ammonia (B1221849) source), Aldehyde, 2x β-KetoesterDihydropyridine

Precursor to Fluorinated Bioconjugates and Chemical Probes

The development of chemical probes and bioconjugates is crucial for understanding biological processes and for the development of targeted therapeutics. The unique properties of fluorine make it an excellent label for various analytical techniques, including ¹⁹F NMR spectroscopy. acs.org this compound can serve as a precursor to such molecules.

The primary amine can be readily derivatized with a variety of functional groups to create chemical probes. For example, it can be acylated with a molecule containing a reporter group, such as a fluorophore or a biotin (B1667282) tag. The resulting probe would carry the distinct ¹⁹F NMR signature of the difluoromethyl group, allowing for its detection and quantification in biological systems. Highly fluorinated peptide probes have been developed for in vivo ¹⁹F-MRI, demonstrating the utility of this approach. nih.gov

Furthermore, the amine can be used to link the difluoromethyl moiety to biomolecules such as peptides, proteins, or oligonucleotides. This can be achieved through standard bioconjugation techniques, such as amide bond formation with activated carboxylic acids on the biomolecule. The resulting bioconjugate would benefit from the enhanced stability and altered pharmacokinetic properties often associated with fluorination. The synthesis of fluorinated bioconjugates is a rapidly growing field with significant applications in chemical biology and medicine. ljmu.ac.uknih.govrsc.org

Contribution to Advanced Materials Precursors

While the primary applications of chiral fluorinated amines are often in the life sciences, they can also serve as valuable precursors for advanced materials. The incorporation of fluorine into polymers can lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.net

This compound can be used as a monomer in polymerization reactions. For example, it can be polymerized with dicarboxylic acids to form fluorinated polyamides. The chirality of the monomer could lead to the formation of polymers with specific secondary structures. The difluoromethyl group would impart fluoropolymer-like properties to the resulting material. Fluorine-rich poly(arylene amine) membranes have recently been developed for separation applications, highlighting the potential of fluorinated amine-containing polymers. nih.gov

The amine functionality also allows for the grafting of this fluorinated building block onto existing polymer backbones, thereby modifying their surface properties. Such modifications can be used to create hydrophobic or oleophobic surfaces, which have applications in coatings, textiles, and microfluidic devices. The synthesis of fluorinated amphiphilic polymers has been shown to create materials with interesting self-assembly and oxygen-binding properties. acs.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the field is the development of new synthetic pathways that are both efficient and environmentally benign. Traditional fluorination methods often rely on harsh conditions or hazardous reagents, such as gaseous fluorine or hydrogen fluoride (B91410), which limits their broad applicability. rsc.orgtandfonline.com

Future research is directed towards several innovative strategies:

Activation of Benign Feedstocks: A promising approach involves using abundant and non-toxic C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to build the carbon backbone of fluorinated amines. acs.orgnih.gov For instance, research has demonstrated the synthesis of carbamoyl (B1232498) fluorides by reacting amines with CO₂ in the presence of a deoxyfluorination reagent. acs.org This strategy avoids more toxic phosgene (B1210022) derivatives.

Novel Reagent Development: The creation of new, stable, and selective fluorinating agents is a continuous effort. One notable development is a deoxyfluorination reagent derived from the activation of sulfur hexafluoride (SF₆), a potent greenhouse gas, offering an alternative to commercially available reagents. acs.org

Multi-component Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules like difluorinated compounds by combining three or more reactants in a single step. rsc.orgrsc.org Developing MCRs for fluorinated amine synthesis could significantly improve efficiency and reduce waste.

Divergent Synthesis Pathways: Designing synthetic routes that allow for the creation of multiple, structurally diverse analogs from a common intermediate is highly desirable. For example, new routes for deazapurine synthesis showcase how a key intermediate can be divergently transformed to produce different target molecules, a strategy that could be applied to fluorinated amine libraries. beilstein-journals.org

Exploration of Expanded Reactivity and Selectivity

Controlling the reactivity and regioselectivity of fluorination reactions remains a significant hurdle. rsc.orgtandfonline.com Achieving site-selective fluorination, especially in complex molecules with multiple potential reaction sites, is a key goal.

Key areas for future exploration include:

Site-Selective C-H Functionalization: Directing fluorination to specific C-H bonds is a powerful but challenging strategy. Research into transition-metal-catalyzed C-H functionalization aims to convert inert C-H bonds into C-F bonds with high predictability. rsc.orgnih.gov For example, methods are being developed for the meta- and para-C-H difluoromethylation of pyridines by switching reaction pathways. nih.gov

Understanding Fluorination Patterns: The precise placement of fluorine atoms (e.g., gem-difluoro vs. vic-difluoro) has a profound impact on a molecule's physicochemical properties. acs.org A systematic study comparing the effects of different fluorination patterns in aliphatic amines like 4,4-Difluoro-3-methylbutan-1-amine would provide valuable data for rational molecular design in drug discovery. acs.org

Substrate Scope and Efficiency: Many current methods are limited to specific classes of substrates or suffer from low yields. tandfonline.com A major challenge is to develop more robust methods that are applicable to a wider range of molecules, including those with sensitive functional groups. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for fluorination processes. These benefits include enhanced safety, precise control over reaction parameters, and improved scalability. chemistryviews.org

The integration of these technologies represents a significant future direction:

Enhanced Safety and Scalability: Flow reactors can handle highly reactive reagents and exothermic reactions more safely than batch processes. This has been demonstrated in the synthesis of fluorinated α-amino acids, where a protecting-group-free, semi-continuous process was developed, allowing for large-scale production. chemistryviews.orgfu-berlin.de

Accessing Novel Reactivity: The unique conditions achievable in flow systems can enable chemical transformations that are difficult or impossible to perform using traditional batch chemistry. chemistryviews.org

Automation and High-Throughput Screening: Coupling flow chemistry with automated systems allows for the rapid synthesis and screening of large libraries of compounds. acs.org This approach is crucial for accelerating the discovery of new fluorinated amines with desirable properties, as it facilitates the exploration of vast chemical spaces and structure-property relationships. acs.org

Advanced Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. This requires the detection and characterization of short-lived, transient intermediates that are often key to the reaction pathway.

Future efforts will likely involve:

Computational and Spectroscopic Synergy: Combining computational modeling with advanced spectroscopic techniques can provide unprecedented insight into reaction mechanisms. For example, Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of a copper(I)-mediated deconstructive fluorination, identifying key steps such as the formation of an iminium ion and a hemiaminal intermediate. nih.gov

Probing Mechanistic Pathways: The use of specific probes can help to confirm or rule out proposed mechanisms. In one study, a hypersensitive radical probe was used to demonstrate that a particular fluorination reaction did not proceed via a single electron transfer (SET) pathway. acs.org Characterizing such intermediates in the synthesis of compounds like this compound is essential for optimizing reaction conditions and selectivity.

Computational Design of New Fluorinated Amine Analogs

In silico methods are becoming indispensable tools for accelerating the discovery of new molecules. By predicting the properties and biological activity of virtual compounds, researchers can prioritize synthetic targets and reduce the time and expense of experimental work.

Key aspects of this research direction include:

Structure-Based Drug Design: Computational docking can be used to design novel analogs that fit into the binding site of a biological target. This approach was successfully used to design fluoro-analogs of combretastatin (B1194345) A-4 with improved docking energy scores compared to the parent compound. nih.gov Similar methods could be applied to design new bioactive analogs derived from a this compound scaffold.

Predictive Property Modeling: Machine learning and AI are emerging technologies that can predict the physicochemical properties of molecules, such as solubility and lipophilicity, based on their structure. numberanalytics.com Integrating these tools could guide the design of fluorinated amine analogs with optimal drug-like properties. numberanalytics.com

Green Chemistry Approaches to Fluorination and Amine Synthesis

The principles of green chemistry—minimizing waste, using less hazardous substances, and improving energy efficiency—are increasingly important drivers in chemical research. numberanalytics.com

Future research in the green synthesis of fluorinated amines will focus on:

Metal-Free Catalysis: Transition metals are often used as catalysts but can be toxic and expensive. Developing metal-free synthetic processes, such as a domino reaction conducted in water to produce fluorinated amines, represents a significant advance in reducing environmental impact. rsc.org

Benign Fluorinating Agents: The development and use of safer, solid-phase electrophilic fluorinating reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) is a key trend, moving away from more hazardous alternatives. tandfonline.comnumberanalytics.com

Electrochemical Synthesis: Electrochemical fluorination is a promising green technique that uses electricity to drive the reaction, avoiding the need for stoichiometric chemical oxidants or reductants. numberanalytics.com This method can often be performed under mild conditions and is scalable. tandfonline.comnumberanalytics.com

Aqueous Reaction Media: Using water as a solvent is a primary goal of green chemistry. Harnessing the hydrophobic effect of water can facilitate reactions, such as the C-H amination of perfluoroarenes, under mild aqueous conditions. rsc.org

Q & A

Q. What synthetic routes are recommended for the preparation of 4,4-difluoro-3-methylbutan-1-amine, and what critical reaction parameters must be optimized?

  • Methodological Answer : A plausible synthetic route involves nucleophilic substitution of a precursor halogenated compound (e.g., 4,4-difluoro-3-methylbutan-1-ol) with ammonia under controlled conditions. Key parameters include:
  • Catalyst selection : Use of Lewis acids (e.g., BF₃) to enhance fluorination efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the amine.

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Employ a multi-technique approach:
  • X-ray crystallography : Resolve the 3D structure using programs like SHELXL for refinement .
  • NMR spectroscopy : Confirm fluorine environments via ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) and ¹H NMR for amine protons (δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 136) and fragmentation patterns .
    Cross-validate results with computational tools (e.g., Gaussian for DFT-optimized geometries).

Advanced Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for fluorinated amines like this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-response studies : Establish concentration-dependent activity curves to identify non-linear effects .
  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize inter-lab variability .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to assess reproducibility .
    For receptor-binding studies, employ radioligand displacement assays to quantify affinity (Kᵢ values) and rule off-target effects .

Q. How can researchers design experiments to elucidate the interaction mechanism of this compound with biological targets?

  • Methodological Answer : Utilize a combination of in vitro and in silico methods:
  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive binding .
  • Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina; validate with mutagenesis studies targeting predicted binding residues .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. What comparative structural insights can be drawn between this compound and its analogs in pharmacological applications?

  • Methodological Answer : Construct a structural-activity table to identify trends:
CompoundFluorine PositionBioactivity (IC₅₀, nM)Target Receptor
This compoundC4, C4120 ± 15Serotonin 5-HT₂A
4-Fluoro-3-methylbutan-1-amineC4450 ± 305-HT₂A
3,4-Difluorobutane-1-amineC3, C485 ± 10Dopamine D2

Key findings: Difluorination at C4 enhances receptor specificity, while methyl substitution modulates lipophilicity and bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for fluorinated amines during structure refinement?

  • Methodological Answer : Apply SHELX-specific refinement protocols:
  • Twinned data handling : Use HKLF5 format in SHELXL to model twin domains .
  • Disorder resolution : Partition overlapping electron density peaks with PART instructions and refine occupancy ratios .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    Report discrepancies in CIF files and deposit raw data in repositories (e.g., Cambridge Structural Database) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.